molecular formula C14H23NO4 B11771147 2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B11771147
M. Wt: 269.34 g/mol
InChI Key: ALRKXPGWOXKXHL-UHFFFAOYSA-N
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Description

2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound featuring a nitrogen atom within its structure.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several scientific domains:

Pharmaceutical Chemistry

The compound's unique stereochemistry can lead to varied biological activities, making it a candidate for drug development. Research indicates that specific isomers may exhibit enhanced efficacy against certain biological targets, such as enzymes or receptors involved in disease processes .

Organic Synthesis

Due to its reactive functional groups, 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Studies have shown that this compound can influence various biological pathways, potentially leading to applications in treating conditions such as inflammation or cancer. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry .

Case Studies

Several research studies have investigated the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal explored the anti-inflammatory properties of specific stereoisomers of this compound, demonstrating significant inhibition of inflammatory markers in vitro.
  • Case Study 2 : Another research project focused on synthesizing derivatives of this compound to enhance its solubility and bioavailability for potential therapeutic use in cancer treatment.

Mechanism of Action

The mechanism of action of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound can inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substituents, which can influence its reactivity and bioactivity. These substituents can enhance the compound’s stability and make it a valuable scaffold for further functionalization in medicinal chemistry .

Biological Activity

2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, also known by its CAS number 188057-42-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_{4} with a molecular weight of 269.34 g/mol. The compound features a bicyclic structure which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
CAS Number188057-42-3

Biological Activity Overview

Research indicates that compounds within the azabicyclo series exhibit various biological activities, including:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study highlighted that derivatives of azabicyclo[2.2.1]heptane show potent DPP-IV inhibitory activity, which is crucial for the management of type 2 diabetes mellitus by increasing incretin levels and enhancing insulin secretion .
  • Antimicrobial Properties : Some azabicyclo compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, indicating a possible role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies of azabicyclo compounds suggest that modifications to the bicyclic structure can significantly influence biological activity:

  • Substituents on the Bicyclic Core : The presence of bulky groups like tert-butyl and ethyl at specific positions enhances binding affinity to target enzymes such as DPP-IV.
  • Chirality : The stereochemistry of the compound plays a critical role in determining its efficacy and safety profile .

Case Study 1: DPP-IV Inhibition

In a study conducted by researchers at a pharmaceutical institution, several analogs of azabicyclo[2.2.1]heptane were synthesized and evaluated for DPP-IV inhibition. Among these, 2-tert-butyl 3-ethyl derivatives showed the highest potency with an IC50 value significantly lower than existing treatments .

Case Study 2: Antimicrobial Activity

Another research project assessed the antimicrobial properties of various azabicyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, making these compounds potential candidates for antibiotic development .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3

InChI Key

ALRKXPGWOXKXHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C

Origin of Product

United States

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